molecular formula C28H44FN3O2 B11046465 N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide

N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide

Cat. No.: B11046465
M. Wt: 473.7 g/mol
InChI Key: NLDMKMVIFPUWFB-UHFFFAOYSA-N
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Description

N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a fluorophenyl group, a methyl-oxobutanoyl moiety, and a hexylcyclohexanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.

    Acylation Reaction: The intermediate is then subjected to acylation with 3-methyl-1-oxobutanoyl chloride to yield the acylated piperazine derivative.

    Coupling with Hexylcyclohexanecarboxylic Acid: The final step involves coupling the acylated piperazine with hexylcyclohexanecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the fluorophenyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide has several applications in scientific research:

    Pharmacology: It is studied for its potential as a therapeutic agent, particularly in the modulation of neurotransmitter systems due to its piperazine moiety.

    Medicinal Chemistry: The compound is explored for its potential to act as a lead compound in drug discovery, especially for conditions related to the central nervous system.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as receptors or enzymes.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance binding affinity and specificity, while the hexylcyclohexanecarboxamide moiety could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[4-(2-chlorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide
  • N-{1-[4-(2-bromophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide

Uniqueness

Compared to similar compounds, N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide is unique due to the presence of the fluorophenyl group, which can significantly affect its pharmacological profile and binding characteristics

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H44FN3O2

Molecular Weight

473.7 g/mol

IUPAC Name

N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl]-4-hexylcyclohexane-1-carboxamide

InChI

InChI=1S/C28H44FN3O2/c1-4-5-6-7-10-22-13-15-23(16-14-22)27(33)30-26(21(2)3)28(34)32-19-17-31(18-20-32)25-12-9-8-11-24(25)29/h8-9,11-12,21-23,26H,4-7,10,13-20H2,1-3H3,(H,30,33)

InChI Key

NLDMKMVIFPUWFB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC(CC1)C(=O)NC(C(C)C)C(=O)N2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

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